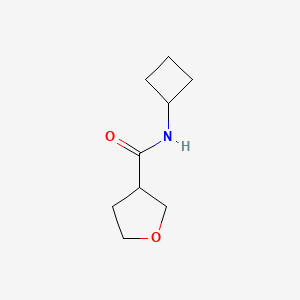

N-cyclobutyloxolane-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-cyclobutyloxolane-3-carboxamide: is a compound known for its role as a CXCR4 antagonist. The CXCR4 receptor is a protein expressed on the surface of various cells and plays a crucial role in a range of normal and pathological processes

Preparation Methods

The synthesis of N-cyclobutyloxolane-3-carboxamide typically involves the amidation of carboxylic acid substrates . This process can be carried out using both catalytic and non-catalytic methods . One common approach involves the activation of carboxylic acids to form more reactive intermediates such as anhydrides, acyl imidazoles, or acyl halides . These intermediates can then react with amines to form the desired carboxamide . Industrial production methods often utilize efficient and scalable processes to ensure high yields and purity of the final product .

Chemical Reactions Analysis

N-cyclobutyloxolane-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-cyclobutyloxolane-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying the CXCR4 receptor and its role in various cellular processes. In medicine, this compound has potential therapeutic applications due to its ability to block the CXCR4 receptor, which is involved in several diseases. Additionally, it has industrial applications in the production of pharmaceuticals and other bioactive compounds.

Mechanism of Action

The mechanism of action of N-cyclobutyloxolane-3-carboxamide involves its interaction with the CXCR4 receptor. By binding to this receptor, the compound inhibits its activity, thereby modulating various cellular pathways. This inhibition can affect processes such as cell migration, proliferation, and survival. The molecular targets and pathways involved in this mechanism are crucial for understanding the compound’s effects and potential therapeutic applications.

Comparison with Similar Compounds

N-cyclobutyloxolane-3-carboxamide can be compared with other similar compounds, such as indole 2 and 3-carboxamides . These compounds also contain the carboxamide moiety and exhibit unique inhibitory properties against various enzymes and proteins . this compound is unique due to its specific interaction with the CXCR4 receptor. Other similar compounds include various carboxamide derivatives used in medicinal chemistry for their bioactive properties .

Biological Activity

N-cyclobutyloxolane-3-carboxamide is a compound that has gained attention in recent years for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of cyclobutanecarboxylic acid derivatives with amines under controlled conditions. The general synthetic pathway includes:

- Formation of Cyclobutanecarboxylic Acid : Starting materials such as cyclobutane are reacted with carbonyl compounds to form cyclobutanecarboxylic acid.

- Amide Formation : The carboxylic acid is then converted to the corresponding amide by reacting it with an amine, often using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance yield.

Anticancer Properties

This compound has shown promising anticancer activity in various studies. Its mechanism appears to involve the inhibition of specific cancer cell lines, including:

- HepG2 (human liver cancer)

- HeLa (cervical cancer)

In vitro studies have reported IC50 values indicating significant potency against these cancer cell lines. For instance, derivatives with specific substitutions on the cyclobutane ring have been correlated with enhanced anticancer effects.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HepG2 | 4.85 |

| This compound | HeLa | 0.75 |

These findings suggest that modifications in the molecular structure can lead to improved efficacy against cancer cells.

The biological activity of this compound is believed to be linked to its ability to interact with specific cellular targets. Molecular docking studies have indicated that this compound may bind effectively to proteins involved in cell proliferation and apoptosis pathways, such as CK2 (casein kinase 2), which plays a critical role in cancer progression.

Case Studies

Several case studies have explored the biological effects of this compound and its derivatives:

- Study on Anticancer Activity : A study evaluated the effects of various derivatives on HepG2 and HeLa cell lines, concluding that certain substitutions significantly enhanced anticancer properties while maintaining low cytotoxicity towards normal cells .

- Structure-Activity Relationship (SAR) : Research highlighted the importance of structural modifications in enhancing biological activity. For example, the introduction of halogen groups on the phenyl ring improved binding affinity and anticancer efficacy .

- In Vivo Studies : Preliminary animal studies have shown that this compound exhibits reduced tumor growth in xenograft models when administered at specific dosages, suggesting potential for therapeutic applications .

Properties

IUPAC Name |

N-cyclobutyloxolane-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(7-4-5-12-6-7)10-8-2-1-3-8/h7-8H,1-6H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJXGBHEQWKALY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2CCOC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.